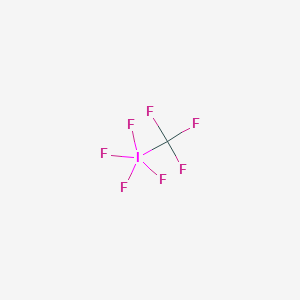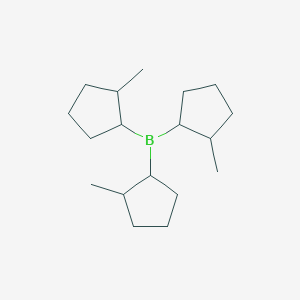
Tris(2-methylcyclopentyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methylcyclopentyl)borane is an organoboron compound characterized by the presence of three 2-methylcyclopentyl groups attached to a central boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(2-methylcyclopentyl)borane typically involves the reaction of boron trichloride with 2-methylcyclopentylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
BCl3+3(2−methylcyclopentylMgBr)→B(2−methylcyclopentyl)3+3MgBrCl
The reaction is usually conducted at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-methylcyclopentyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The 2-methylcyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Reduced organic compounds with boron-containing by-products.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Tris(2-methylcyclopentyl)borane has found applications in various scientific research fields:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydroboration reactions.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism by which tris(2-methylcyclopentyl)borane exerts its effects is primarily through its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, allowing it to accept electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates.
Molecular Targets and Pathways:
Lewis Acid-Base Interactions: The compound interacts with Lewis bases, such as amines and phosphines, to form stable adducts.
Catalytic Pathways: It participates in catalytic cycles, enhancing the rate of reactions by stabilizing transition states and intermediates.
Comparaison Avec Des Composés Similaires
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and use in frustrated Lewis pair (FLP) chemistry.
Tris(2,6-dimethylphenyl)borane: Utilized in organic synthesis and as a catalyst in polymerization reactions.
Uniqueness: Tris(2-methylcyclopentyl)borane is unique due to its specific steric and electronic properties, which make it suitable for selective catalytic applications and the formation of stable complexes with various substrates.
Propriétés
Numéro CAS |
51134-66-8 |
|---|---|
Formule moléculaire |
C18H33B |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
tris(2-methylcyclopentyl)borane |
InChI |
InChI=1S/C18H33B/c1-13-7-4-10-16(13)19(17-11-5-8-14(17)2)18-12-6-9-15(18)3/h13-18H,4-12H2,1-3H3 |
Clé InChI |
ALPIGSGDLGUNKX-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCCC1C)(C2CCCC2C)C3CCCC3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


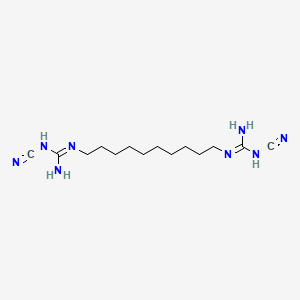

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)



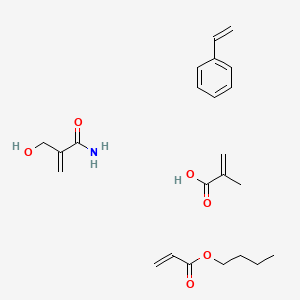

![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
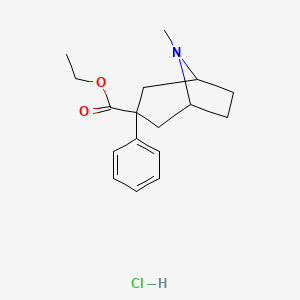
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
